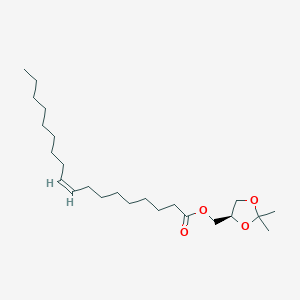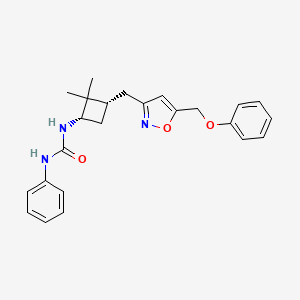
N-(3,4-dichlorobenzoyl)Glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorobenzoyl)Glutamic acid is a chemical compound with the molecular formula C12H11Cl2NO5. It is derived from glutamic acid, an amino acid that plays a crucial role in various biochemical processes. The compound is characterized by the presence of a 3,4-dichlorobenzoyl group attached to the nitrogen atom of the glutamic acid molecule. This modification imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzoyl)Glutamic acid typically involves the condensation of glutamic acid with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction conditions include maintaining the temperature at a moderate level to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dichlorobenzoyl)Glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the 3,4-dichlorobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(3,4-dichlorobenzoyl)Glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorobenzoyl)Glutamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to glutamate receptors, influencing neurotransmission and modulating synaptic activity. It may also interact with other proteins and enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lorglumide: A compound with a similar structure, used as a cholecystokinin antagonist.
N-(3,4-dichlorobenzoyl)-DL-glutamic acid: Another derivative of glutamic acid with similar properties.
Uniqueness
N-(3,4-dichlorobenzoyl)Glutamic acid is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to interact with glutamate receptors and other molecular targets sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H11Cl2NO5 |
|---|---|
Poids moléculaire |
320.12 g/mol |
Nom IUPAC |
(2S)-2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20)/t9-/m0/s1 |
Clé InChI |
PNCQTRSFSYUTDV-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)

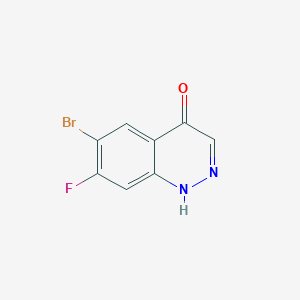

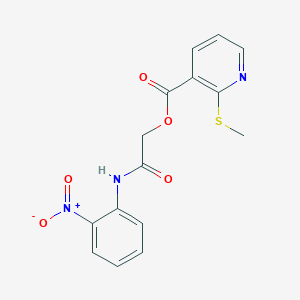
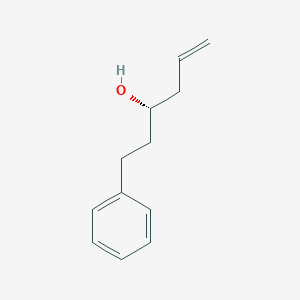
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
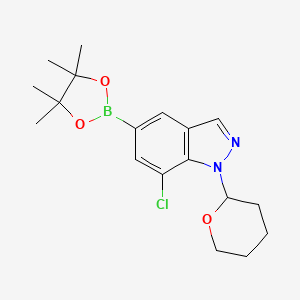
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)


